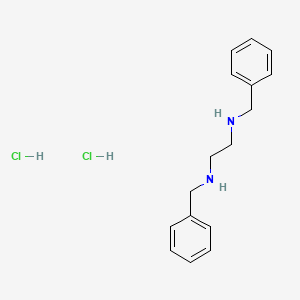

N,N'-Dibenzylethylenediamine dihydrochloride

描述

N,N’-Dibenzylethylenediamine dihydrochloride is an organic compound with the chemical formula C16H22Cl2N2. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals. This compound is known for its white crystalline powder form and its solubility in water and some organic solvents .

准备方法

Synthetic Routes and Reaction Conditions: N,N’-Dibenzylethylenediamine dihydrochloride can be synthesized through the reaction of benzylamine with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:

- Benzylamine reacts with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

- The resulting product is then treated with hydrochloric acid to form N,N’-Dibenzylethylenediamine dihydrochloride .

Industrial Production Methods: Industrial production of N,N’-Dibenzylethylenediamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: N,N’-Dibenzylethylenediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethylenediamine derivatives.

科学研究应用

Medicinal Chemistry

Antibiotic Formulations

N,N'-Dibenzylethylenediamine dihydrochloride has been utilized in the development of antibiotic formulations. Its penicillin salt form is noted for its low solubility in water, making it suitable for specific pharmaceutical applications where controlled release is necessary . Research indicates that this compound can enhance the efficacy of certain antibiotics by acting as a stabilizing agent or enhancing bioavailability.

Case Study: Penicillin Salts

A study highlighted the preparation of penicillin salts using N,N'-dibenzylethylenediamine, demonstrating its potential in creating effective antibiotic therapies. The method described involved dissolving the compound in an inert solvent and combining it with penicillin, resulting in high-yield production of antibiotic salts .

Interactions within Biological Systems

Research on this compound often focuses on its interactions within biological systems. Studies have shown that this compound can affect cellular processes and may have implications for drug delivery systems due to its ability to form stable complexes with various biomolecules.

Case Study: Pharmacological Effects

A recent study investigated the pharmacological effects of this compound as part of antibiotic formulations. The results indicated that this compound could enhance the therapeutic efficacy of antibiotics by improving their stability and solubility profiles.

Environmental Applications

Chelation and Metal Ion Sequestration

The chelating properties of this compound also find applications in environmental chemistry, particularly in the sequestration of heavy metals from contaminated water sources. By forming stable complexes with metal ions, this compound can help reduce toxicity levels and facilitate remediation efforts.

作用机制

The mechanism of action of N,N’-Dibenzylethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

相似化合物的比较

N,N’-Diphenylethylenediamine: Similar structure but with phenyl groups instead of benzyl groups.

N-Benzylethylenediamine: Contains only one benzyl group attached to the ethylenediamine backbone.

Uniqueness: N,N’-Dibenzylethylenediamine dihydrochloride is unique due to its dual benzyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

生物活性

N,N'-Dibenzylethylenediamine dihydrochloride (DBED) is a synthetic compound with significant biological activity, primarily recognized for its potential as an antibacterial and antiviral agent. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2·2HCl and a molecular weight of approximately 313.27 g/mol. The compound features two benzyl groups attached to an ethylenediamine backbone, enhancing its lipophilicity and solubility in aqueous solutions, which is beneficial for various biological applications.

DBED's biological activity is attributed to its ability to interact with various biological targets, including enzymes, receptors, and metal ions. The compound can form complexes with metal ions, which influences their solubility and stability, thereby affecting enzymatic activities and metabolic pathways. This interaction may lead to inhibition of certain bacterial strains and modulation of inflammatory responses.

Antibacterial Activity

Research indicates that DBED exhibits promising antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in pharmaceutical applications. The structure of DBED allows it to penetrate bacterial membranes effectively, facilitating its action against pathogens.

Table 1: Antibacterial Activity of DBED Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

DBED has also been investigated for its antiviral properties, particularly its ability to inhibit the hepatitis C virus (HCV). Preliminary studies suggest that the compound may interfere with viral replication mechanisms, highlighting its potential in antiviral drug development.

Case Study: Inhibition of Hepatitis C Virus

In a study assessing the efficacy of DBED against HCV, the compound was administered in vitro to infected cell lines. Results indicated a significant reduction in viral load compared to untreated controls, suggesting that DBED may serve as a lead compound for developing new antiviral therapies.

Anti-Inflammatory Properties

Beyond its antibacterial and antiviral activities, DBED has shown potential anti-inflammatory effects. Research indicates that derivatives of this compound may modulate inflammatory pathways, although further studies are required to fully elucidate these mechanisms.

Toxicological Profile

While DBED exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that the compound may be an irritant; however, detailed studies on its long-term effects are still needed .

Table 2: Summary of Toxicological Findings

属性

CAS 编号 |

3412-76-8 |

|---|---|

分子式 |

C16H21ClN2 |

分子量 |

276.80 g/mol |

IUPAC 名称 |

N,N'-dibenzylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |

InChI 键 |

GGEOPBCYUOTKQX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl |

规范 SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl |

Key on ui other cas no. |

3412-76-8 |

Pictograms |

Irritant |

相关CAS编号 |

3412-76-8 |

同义词 |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。